molecular formula C8H12N2S B1350787 N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 40534-18-7

N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No.: B1350787
CAS No.: 40534-18-7
M. Wt: 168.26 g/mol
InChI Key: KKHSFIGAKBKWFB-UHFFFAOYSA-N
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Description

N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is an organic compound with the molecular formula C8H12N2S It is a derivative of benzothiazole, characterized by a methyl group attached to the nitrogen atom and a tetrahydro structure, which means it has a partially saturated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with methylamine under acidic conditions, followed by cyclization to form the benzothiazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. The scalability of the synthesis process is enhanced by optimizing the reaction conditions to minimize by-products and maximize the efficiency of the cyclization step.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: More saturated benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the substituent introduced.

Scientific Research Applications

N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives:

    Similar Compounds: 2-Aminobenzothiazole, 2-Methylbenzothiazole, and 2-Phenylbenzothiazole.

    Uniqueness: The presence of the N-methyl group and the tetrahydro structure distinguishes it from other benzothiazole derivatives, potentially leading to different chemical reactivity and biological activity.

Properties

IUPAC Name

N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHSFIGAKBKWFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(S1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396744
Record name N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40534-18-7
Record name N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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